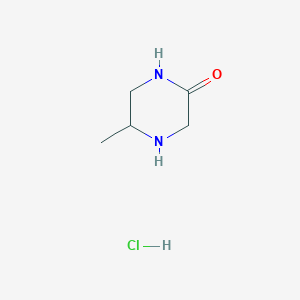

5-Methyl-2-piperazinone HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11ClN2O |

|---|---|

Molecular Weight |

150.61 g/mol |

IUPAC Name |

5-methylpiperazin-2-one;hydrochloride |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H |

InChI Key |

DIZRUANCFYJHNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(=O)CN1.Cl |

Origin of Product |

United States |

Significance of Piperazinone Scaffolds in Modern Organic Chemistry

Piperazinone scaffolds, the core structure of 5-Methyl-2-piperazinone HCl, are of considerable importance in modern organic chemistry, particularly in the field of medicinal chemistry. researchgate.netthieme-connect.comjocpr.com These six-membered heterocyclic rings, containing two nitrogen atoms, are recognized as "privileged structures." This term signifies that the piperazinone core is a versatile framework upon which various chemical groups can be attached to create a wide array of biologically active compounds. jocpr.comrsc.org

The presence of the two nitrogen atoms within the piperazine (B1678402) ring enhances the pharmacological and pharmacokinetic properties of drug candidates. These nitrogen sites can act as hydrogen bond donors and acceptors, which allows for fine-tuning interactions with biological receptors and can improve water solubility and bioavailability. encyclopedia.pub The piperazine scaffold is a key component in numerous commercially available drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. rsc.org

The versatility of the piperazinone scaffold extends to its use in the development of new therapeutic agents. Researchers have incorporated this structure into molecules designed to treat a range of conditions, including cancer, microbial infections, and inflammation. researchgate.netnih.gov The ability to modify the piperazinone ring at its nitrogen and carbon atoms allows for the creation of large libraries of compounds for drug discovery screening. acs.orgnih.gov

Historical Context of Piperazinone Synthesis Methodologies

The synthesis of piperazine (B1678402) and its derivatives has evolved significantly over the years, driven by the increasing demand for these compounds in various applications. jocpr.com Early methods for piperazine synthesis were established in the mid-20th century. acs.org One of the foundational approaches involves the reaction of bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to produce 3-phenyl-piperazin-2-one, which can then be reduced to 2-phenylpiperazine. jocpr.com

Over time, more sophisticated and efficient methods have been developed. These include:

Reduction of Diketopiperazines: This method involves the chemical reduction of a 2,5-diketopiperazine, a cyclic compound with two ketone groups, to form the piperazine ring. nih.govmetu.edu.tr

N-Alkylation: This common technique involves adding alkyl groups to the nitrogen atoms of a piperazine ring through reactions with alkyl halides or sulfonates. nih.gov

Transition-Metal-Catalyzed Synthesis: Modern organic synthesis frequently employs transition metals like palladium and copper as catalysts to facilitate the formation of the piperazine ring. encyclopedia.puborganic-chemistry.org The Buchwald-Hartwig amination is a notable example of a palladium-catalyzed reaction used for this purpose. organic-chemistry.org These methods often offer higher yields and greater efficiency compared to traditional approaches. organic-chemistry.org

Reductive Amination: This process involves the reaction of a diamine with a dicarbonyl compound, followed by reduction to form the piperazine ring. nih.gov

Recent advancements have focused on developing more environmentally friendly and cost-effective synthesis routes. organic-chemistry.org For instance, methods that can be performed under aerobic conditions and without the need for solvents are gaining prominence. organic-chemistry.org

Structural Features of 5 Methyl 2 Piperazinone Hcl As a Synthetic Intermediate

Direct Synthesis Routes to this compound

Direct synthetic approaches to this compound often leverage readily available starting materials and aim for efficient, high-yield transformations.

Reaction Pathways Involving Methyl Piperazine and Hydrochloric Acid

A primary route for the preparation of 5-Methyl-2-piperazinone involves the reaction of methyl piperazine with aqueous hydrochloric acid. biosynth.com This method is valued for its straightforwardness and use of common laboratory reagents. The reaction of piperazine hexahydrate with hydrochloric acid, followed by the addition of a mixture of formic acid and formaldehyde, can also yield N-methylpiperazine, a key precursor. atamanchemicals.comchemicalbook.com The subsequent cyclization to the piperazinone can be induced under acidic conditions.

Mechanistic Considerations in 5-Methyl-2-piperazinone Ring Formation

The formation of the piperazinone ring from precursors like N-methylpiperazine under acidic conditions involves a series of protonation and nucleophilic attack steps. The acidic environment facilitates the activation of functional groups, leading to intramolecular cyclization. The precise mechanism can be influenced by factors such as reactant concentrations, temperature, and the specific acid used.

General Strategies for Piperazinone Ring Construction

A diverse array of synthetic strategies has been developed to construct the piperazinone ring, offering access to a wide range of substituted derivatives. These methods often provide high levels of control over the substitution pattern and stereochemistry of the final products.

Cyclization Reactions for Substituted Piperazinone Derivatives

A variety of cyclization reactions are employed to synthesize substituted piperazinone derivatives. researchgate.net These methods often involve the formation of one or two new bonds to close the heterocyclic ring.

One notable approach is the tandem reductive amination-(N,N'-acyl transfer)-cyclization. This one-pot reaction between N-(2-oxoethyl)amides and α-amino esters under reductive amination conditions, followed by an intramolecular acyl transfer, produces substituted piperazin-2-ones in good yields. organic-chemistry.org The use of additives like acetic acid in acetonitrile (B52724) can promote the transamidation-cyclization sequence. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This method proceeds under mild conditions and allows for the synthesis of a broad range of highly substituted piperazine and piperazinone compounds with excellent yields and high stereo- and regiochemical control. acs.org

Chemoselective carbene insertion into the N-H bond of unsymmetrical diamines, followed by instantaneous cyclization, provides a copper-catalyzed route to C-substituted piperazinones. rsc.orgrsc.org This approach addresses the challenge of selective reaction at one of two different amine groups. rsc.orgrsc.org

The table below summarizes some of the key cyclization strategies for piperazinone synthesis.

| Reaction Type | Starting Materials | Key Features | Reference |

| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amides, α-amino esters | One-pot synthesis, good yields | organic-chemistry.org |

| Palladium-Catalyzed Decarboxylative Cyclization | Propargyl carbonates, bis-nitrogen nucleophiles | Mild conditions, high stereocontrol | acs.org |

| Copper-Catalyzed Carbene Insertion-Cyclization | Diazo compounds, 1,2-diamines | Chemoselective, rapid access to C-substituted piperazinones | rsc.orgrsc.org |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation, suitable for combinatorial synthesis | thieme-connect.com |

Approaches Utilizing α,β-Dicarbonyl Compounds

The reaction of α,β-dicarbonyl compounds with appropriate diamine precursors is another effective method for constructing the piperazinone ring. google.com This approach allows for the introduction of substituents at specific positions on the piperazinone core. For instance, the reaction of substituted ethylenediamine (B42938) derivatives with α,β-dicarbonyl compounds can lead to the formation of substituted 4-(2-hydroxyethyl)-2-piperazinones. google.com

Methods Involving Amino Acids as Starting Materials

Amino acids are valuable and versatile starting materials for the synthesis of chiral piperazinone derivatives. researchgate.net Their inherent chirality can be transferred to the final product, providing access to enantiomerically pure compounds.

One such method involves a solid-phase disrupted Ugi condensation between an aziridine (B145994) aldehyde dimer, an isonitrile, and a backbone-anchored amino acid. nih.govresearcher.life This reaction delivers N-acyl aziridine intermediates that can be further reacted with nucleophiles to yield a diverse set of 2,3,6-trisubstituted piperazinones. nih.govresearcher.life The stereochemical outcome of piperazinone formation can be dependent on the nature of the amino acid used, with primary α-amino acids often leading to a trans orientation of substituents, while N-substituted α-amino acids can result in cis products. researchgate.net

The use of amino acids as starting materials is particularly advantageous in the construction of peptidomimetics, where the piperazinone ring serves as a constrained dipeptide isostere.

Asymmetric Synthesis and Stereocontrol in Piperazinone Derivatives

The synthesis of chiral piperazinone derivatives, including this compound, is a critical area of research due to the prevalence of the piperazinone scaffold in biologically active molecules. Achieving stereocontrol is paramount for elucidating structure-activity relationships and developing effective therapeutic agents. This section details various asymmetric strategies employed to synthesize enantiomerically enriched piperazinones.

Chiral Pool Approaches to Homochiral Piperazinones

The chiral pool strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids and carbohydrates, to construct complex chiral molecules. nih.gov This approach is advantageous as the inherent chirality of the starting material is transferred to the final product, often simplifying the synthetic sequence and avoiding costly resolution steps or asymmetric catalysts.

A common approach involves the use of α-amino acids as chiral building blocks. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(−)-phenylglycinol, which serves as a chiral auxiliary. mdpi.com The synthesis proceeds through the formation of a protected 2-oxopiperazine intermediate. mdpi.com Similarly, homochiral cis-2,5-disubstituted piperazines have been synthesized from (S)-amino acid-derived precursors. mdpi.com

Another example involves the use of vicinal N-sulfinyl diamines, which can be derived from chiral amino alcohols. These homochiral products can be efficiently converted into chiral piperazinones and piperazines. dtu.dk For example, treatment of a diaminoalcohol with diethyl oxalate (B1200264) and sodium methoxide (B1231860) yields a 2,3-diketopiperazinone, which can be subsequently reduced to the corresponding enantiopure piperazine. acs.org

The following table summarizes examples of chiral pool approaches to homochiral piperazinones:

| Starting Material | Key Intermediate | Target Molecule | Reference |

| (R)-(−)-Phenylglycinol | Protected 2-oxopiperazine | (R)-(+)-2-Methylpiperazine | mdpi.com |

| (S)-Amino acids | N-tosyl brominated amino-acid derivatives | Homochiral cis-2,5-disubstituted piperazines | mdpi.com |

| Vicinal N-sulfinyl diamines | 2,3-Diketopiperazinone | Chiral piperazinones and piperazines | dtu.dkacs.org |

Diastereoselective and Enantioselective Synthesis of Chiral Piperazinones

Diastereoselective and enantioselective methods offer powerful alternatives to chiral pool approaches, enabling the creation of chiral centers from prochiral substrates.

Diastereoselective Synthesis:

Diastereoselective approaches often rely on the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, the diastereoselective methylation of a 2-oxopiperazine intermediate, derived from (R)-(−)-phenylglycinol, proceeds with high diastereoselectivity (>90% de). mdpi.com Another strategy involves the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF₃) to homochiral α-amino sulfinylimines to synthesize homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. mdpi.com

A multicomponent reaction involving amino acids, aziridine aldehyde dimers, and isocyanides has been developed for the diastereoselective synthesis of chiral piperazinones. mdpi.com The diastereoselectivity of this reaction is dependent on the amino acid used, allowing for the selective formation of either trans- or cis-substituted piperazinone products. mdpi.com

Enantioselective Synthesis:

Palladium-catalyzed asymmetric synthesis has emerged as a powerful tool for the enantioselective formation of piperazinones. Stoltz and co-workers have developed a palladium-catalyzed decarboxylative asymmetric allylic alkylation to synthesize chiral α,α-disubstituted N-Boc-protected piperazin-2-ones with high yields and enantioselectivity. Current time information in Bangalore, IN.researchgate.netresearchgate.net This method utilizes a chiral Pd-catalyst derived from an electron-deficient PHOX ligand. Current time information in Bangalore, IN.researchgate.net

Furthermore, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. researchgate.net This method has been successfully applied to a gram-scale synthesis, demonstrating its practical utility. researchgate.net

The following table provides examples of diastereoselective and enantioselective syntheses of chiral piperazinones:

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

| Diastereoselective Methylation | (R)-(−)-Phenylglycinol auxiliary | Methylation of 2-oxopiperazine | >90% de | mdpi.com |

| Diastereoselective Trifluoromethylation | Ellman's auxiliary | Nucleophilic addition of TMSCF₃ | High diastereoselectivity | mdpi.com |

| Multicomponent Reaction | Amino acid | Conversion of amino acids, aziridine aldehyde dimers, and isocyanides | Amino acid-dependent cis/trans selectivity | mdpi.com |

| Enantioselective Allylic Alkylation | Chiral Pd-PHOX catalyst | Decarboxylative allylic alkylation | High yields and enantioselectivity | Current time information in Bangalore, IN.researchgate.netresearchgate.net |

| Enantioselective Hydrogenation | Chiral Pd-catalyst | Asymmetric hydrogenation of pyrazin-2-ols | Excellent dr and ee | researchgate.net |

Control of Stereochemistry in 2-Substituted Piperazinone Formation

Controlling the stereochemistry at the C2 position of the piperazinone ring is crucial for developing specific and potent bioactive compounds. Various strategies have been developed to achieve this control.

One approach involves the diastereoselective alkylation of 2-oxopiperazines using a chiral auxiliary. dtu.dk This method allows for the introduction of a substituent at the C2 position with a high degree of stereocontrol.

A practical asymmetric route to a chiral piperazinone derivative has been reported where the stereocenter is introduced via an asymmetric Pd-catalyzed hydrogenation of a cyclic sulfimidate in the presence of a chiral phosphine (B1218219) ligand. mdpi.com While an initial generation synthesis showed moderate enantiomeric excess (60-70% ee), process development led to significant improvements. mdpi.com

Furthermore, the stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines has been achieved through the diastereoselective reduction of an exocyclic C=C double bond at the 4-position of the piperidine (B6355638) ring, which can be a precursor to piperazinones.

The following table highlights methods for controlling stereochemistry in 2-substituted piperazinone formation:

| Method | Key Step | Stereochemical Outcome | Reference |

| Diastereoselective Alkylation | Alkylation of 2-oxopiperazine with chiral auxiliary | High diastereoselectivity | dtu.dk |

| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation of a cyclic sulfimidate | Moderate to high enantiomeric excess | mdpi.com |

Derivatization Strategies Post-Piperazinone Ring Formation

Once the core piperazinone ring is synthesized, further derivatization is often necessary to explore the chemical space and optimize the properties of the molecule. This section focuses on common derivatization strategies, including N-alkylation, N-acylation, and functionalization of the piperazinone core.

N-Alkylation and N-Acylation Reactions

N-Alkylation:

N-alkylation is a fundamental transformation for modifying the properties of piperazinones. Standard methods include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. The synthesis of several piperazine-containing drugs involves N-alkylation using reactive alkyl halides. For instance, the synthesis of Ponatinib and Nintedanib involves the N-alkylation of a piperazine derivative with a benzyl (B1604629) bromide or a bromoacetyl derivative, respectively.

Cp*Ir complex-catalyzed N-alkylative reactions of ethanolamines have also been developed for the synthesis of N,N'-dibenzylpiperazine derivatives. clockss.org This method proceeds under relatively mild conditions. clockss.org

N-Acylation:

N-acylation is another important derivatization strategy. The regioselective N-acylation of 3-arylmethylpiperazine-2,5-diones has been achieved by utilizing the folded conformation of the 3-arylmethyl substituent, which shields the N(1)-position, allowing for monoacylation at the neighboring nitrogen atom. thieme-connect.com This regioselectivity has been applied to the total synthesis of natural products like (-)-glyantrypine and (-)-fumiquinazoline F. thieme-connect.com

Enzyme-catalyzed N-acylation offers a highly enantioselective method for the kinetic resolution of piperazine-2-carboxylic acid derivatives. arkat-usa.orgresearchgate.net Lipase (B570770) A from Candida antarctica (CAL-A) has been shown to catalyze the highly enantioselective N-acylation of both N-4- and N-1-Boc-piperazine-2-carboxylic acid methyl esters. arkat-usa.orgresearchgate.net

The following table summarizes N-alkylation and N-acylation reactions of piperazinone derivatives:

| Reaction | Reagents/Catalyst | Application | Reference |

| N-Alkylation | Alkyl halides, sulfonates | Synthesis of drug molecules | |

| N-Alkylation | Cp*Ir complex | Synthesis of N,N'-dibenzylpiperazines | clockss.org |

| N-Acylation | o-Azidobenzoyl chloride | Total synthesis of natural products | thieme-connect.com |

| N-Acylation | Candida antarctica lipase A | Kinetic resolution of piperazine-2-carboxylic acid derivatives | arkat-usa.orgresearchgate.net |

Functionalization of the Piperazinone Core

Beyond N-substitution, functionalization of the carbon skeleton of the piperazinone core is crucial for expanding structural diversity. Recent advances in C-H functionalization have provided powerful tools for this purpose.

Photoredox catalysis has been employed for the C-H arylation and vinylation of piperazines. researchgate.net These methods allow for the direct introduction of aryl and vinyl groups onto the piperazine ring. Furthermore, a ruthenium-catalyzed regioselective β-C(sp³)-H bond functionalization of the piperazine core using aldehydes as alkylating agents has been reported. researchgate.net This transformation proceeds through the in-situ formation of an enamine intermediate. researchgate.net

Direct C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. However, methods involving α-lithiation trapping and transition-metal-catalyzed α-C-H functionalizations have been successfully applied. nih.gov

The following table provides examples of methods for the functionalization of the piperazinone core:

| Method | Reagents/Catalyst | Type of Functionalization | Reference |

| Photoredox Catalysis | Iridium or Ruthenium complexes, organic dyes | C-H Arylation, C-H Vinylation | researchgate.net |

| Ruthenium Catalysis | Ruthenium catalyst, aldehydes | β-C(sp³)-H Alkylation | researchgate.net |

| α-Lithiation Trapping | Organolithium reagents, electrophiles | α-C-H Functionalization | nih.gov |

| Transition-Metal Catalysis | Various transition metals | α-C-H Functionalization | nih.gov |

Amination Reactions Involving this compound

The secondary amine at the N4 position of the 5-methyl-2-piperazinone ring is nucleophilic and readily participates in amination reactions, most notably in transition metal-catalyzed cross-coupling processes. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming N-aryl bonds, enabling the synthesis of complex molecules. mdpi.comacs.org

In these reactions, the deprotonated piperazinone acts as a nucleophile that couples with an aryl halide or pseudohalide. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to neutralize the generated acid. acs.org For instance, the N-arylation of a piperazinone derivative with a protected indole (B1671886) was successfully achieved using a palladium catalyst, demonstrating the utility of this method for creating complex heterocyclic systems relevant to medicinal chemistry. acs.org The choice of ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. acs.org

These amination strategies are fundamental in drug discovery for constructing libraries of substituted piperazine derivatives. mdpi.com The reaction allows for the direct connection of the piperazinone core to various aromatic and heteroaromatic systems.

Table 1: Examples of N-Arylation Conditions for Piperazine Scaffolds

| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Product Type | Citation |

|---|---|---|---|---|---|---|

| ortho-Substituted Aryl Bromide | Piperazine | Pd(OAc)₂ / Ligand L6 | Cs₂CO₃ | DMA | N-Aryl Piperazine | acs.org |

| Protected Aryl Bromide (Indole) | Piperazinone | Pd Catalyst / Ligand L3a | - | - | N-Aryl Piperazinone | acs.org |

Reductive Coupling Processes with this compound

Reductive coupling, particularly reductive amination, is a cornerstone of the reactivity of 5-methyl-2-piperazinone. This process involves the reaction of the N4-amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to yield a more substituted amine product. nih.gov

The reaction of 5-methyl-2-piperazinone with aldehydes or ketones under reductive conditions is a primary method for synthesizing N-substituted piperazinone derivatives. biosynth.com The process typically employs mild reducing agents such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the intermediate iminium ion without affecting the starting carbonyl compound or the lactam carbonyl. nih.gov

This transformation is highly efficient for creating a diverse range of 4-substituted-5-methyl-2-piperazinones, where the substituent is derived from the aldehyde or ketone used. For example, reacting the piperazinone with various aldehydes introduces alkyl or arylmethyl groups at the N4 position. mdpi.com This method is widely used in the synthesis of pharmacologically active compounds. mdpi.comrsc.org

While direct reductive coupling of 5-methyl-2-piperazinone to form a primary amine is not a standard transformation, the piperazinone scaffold can be chemically modified to produce derivatives containing a primary amine. A key transformation in this context is the reduction of the lactam (amide) carbonyl group. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the C2-carbonyl of the piperazinone ring can be completely reduced to a methylene (B1212753) group (-CH₂-).

This reaction converts 5-methyl-2-piperazinone into 2-methylpiperazine. The resulting product, 2-methylpiperazine, is a cyclic diamine containing two secondary amine groups. This diamine can then serve as a precursor in subsequent reactions. For example, it can undergo selective N-alkylation or be used in reductive amination with other components to build more complex structures that may ultimately contain a primary amine. The synthesis of (5-Methylpiperazin-2-yl)methanamine, a compound bearing a primary aminomethyl group, proceeds through intermediates derived from piperazine chemistry.

Reactions with Carbonyl Compounds

The reactivity of 5-methyl-2-piperazinone with carbonyl compounds extends beyond the reductive amination described previously. The nucleophilic N4-amine can also react with other types of carbonyl compounds, such as acyl chlorides and acid anhydrides, in acylation reactions. smolecule.com

In these reactions, the piperazinone nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N-acyl derivative. This creates a tertiary amide at the N4 position. Such transformations are valuable for introducing specific functional groups or for protecting the N4-amine during subsequent synthetic steps. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acid (e.g., HCl) generated during the reaction. nih.gov

Table 2: Reactivity of Piperazinone with Carbonyl Compounds

| Carbonyl Type | Reagent Example | Reaction Type | Product | Citation |

|---|---|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | Reductive Amination | 4-Benzyl-5-methyl-2-piperazinone | mdpi.com |

| Acyl Chloride | Acetyl Chloride | N-Acylation | 4-Acetyl-5-methyl-2-piperazinone | smolecule.comnih.gov |

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools in modern synthetic chemistry. researchgate.netjocpr.com Piperazine derivatives are valuable scaffolds in MCRs, particularly in isocyanide-based reactions like the Ugi reaction. nih.gov

While 5-methyl-2-piperazinone itself can potentially act as the amine component, it is more common for its reduced form, 2-methylpiperazine, to be used. As described in section 3.2.2, reduction of the lactam yields the corresponding diamine. This diamine is an ideal substrate for the "split-Ugi" reaction, a variation of the Ugi four-component reaction designed for bis-secondary diamines. nih.gov In this process, the diamine, an aldehyde, a carboxylic acid, and an isocyanide combine to rapidly generate complex and diverse molecular structures, which is a highly valued strategy in the generation of compound libraries for drug discovery. nih.govresearchgate.net

Theoretical and Computational Investigations of 5 Methyl 2 Piperazinone Hcl Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in understanding the electronic structure of 5-Methyl-2-piperazinone HCl. By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's electron density distribution, molecular orbital energies, and other key electronic properties.

From these fundamental calculations, reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the regions most susceptible to electrophilic and nucleophilic attack. For the protonated piperazinone ring, these calculations can quantify the electron-withdrawing effects of the protonated amine and the carbonyl group, and the electron-donating effect of the methyl group, providing a detailed picture of its reactivity profile.

Conformational Analysis

The six-membered piperazinone ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations are employed to perform a thorough conformational analysis to identify the most stable geometries. By systematically exploring the potential energy surface, researchers can locate the various energy minima corresponding to different conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. For 5-Methyl-2-piperazinone, the analysis would focus on the orientation of the methyl group (axial vs. equatorial) in the most stable ring conformations. The presence of the hydrochloride salt adds another layer of complexity, as interactions with the chloride ion can influence the conformational preferences.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Dynamic Behavior and Interaction Analysis

MD simulations model the atomic motions of the this compound system in a simulated environment, often in a solvent like water, to mimic physiological conditions. These simulations track the trajectory of each atom over time by solving Newton's equations of motion. This allows for the analysis of the molecule's flexibility and the dynamic interplay between its different conformers. Furthermore, MD is invaluable for studying the interactions between the 5-Methyl-2-piperazinone cation and the chloride anion, as well as their interactions with surrounding solvent molecules. Analysis of radial distribution functions from MD trajectories can provide detailed information about the solvation shell structure and the strength of ion pairing.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations offer another avenue for exploring the conformational space and thermodynamic properties of molecular systems. Unlike the deterministic nature of MD, MC methods use a probabilistic approach. For this compound, MC simulations can be particularly useful for sampling a wide range of conformations and for calculating thermodynamic properties like free energies of solvation. By applying statistical mechanics, MC simulations can provide insights into the equilibrium properties of the system.

Computational Analysis of Protonation States and Tautomerism

The piperazinone ring in 5-Methyl-2-piperazinone contains two nitrogen atoms, leading to questions about the preferred site of protonation. Computational methods can be used to calculate the proton affinity of each nitrogen atom to predict the most likely protonation state. Theoretical calculations on related systems like N-methyl piperazine (B1678402) have shown that the relative stability of protonated tautomers can be highly dependent on the solvent environment. nih.gov Such studies involve calculating the energies of the different protonated forms in both the gas phase and in solution, using continuum solvent models or explicit solvent molecules. nih.gov This analysis is crucial for understanding the behavior of this compound in solution. Tautomerism, particularly involving the amide group, can also be investigated computationally to determine the relative stability of different tautomeric forms.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, these computational methods can identify transition states, intermediates, and the associated energy barriers, providing a detailed, step-by-step understanding of how reactants are converted into products. In the context of 5-Methyl-2-piperazinone, such calculations are instrumental in analyzing its formation and potential reactions.

A plausible and commonly studied reaction pathway for the formation of the 2-piperazinone ring system is the intramolecular cyclization of an N-substituted ethylenediamine (B42938) derivative. For 5-Methyl-2-piperazinone, a logical precursor for theoretical investigation is a derivative of N-(2-amino-1-methylethyl)glycine. The reaction proceeds via an intramolecular nucleophilic acyl substitution, where the terminal primary amine attacks the carbonyl carbon of the glycine (B1666218) moiety, leading to the formation of the six-membered ring and the elimination of a small molecule, such as water or an alcohol, depending on the starting ester or acid.

Detailed computational studies of this cyclization pathway would typically involve the following:

Geometry Optimization: The three-dimensional structures of the reactant, transition state, product, and any intermediates are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The data generated from these calculations can be summarized in tables to compare different potential pathways or the effects of substituents. Below are illustrative data tables representing the kind of results that would be obtained from a DFT study on the intramolecular cyclization to form 5-Methyl-2-piperazinone.

Table 1: Calculated Thermodynamic Data for the Intramolecular Cyclization Reaction

This table presents the calculated activation energy (ΔE‡) and the energy of reaction (ΔErxn) for the proposed intramolecular cyclization. The activation energy is a key indicator of the reaction kinetics, with a lower value suggesting a faster reaction. The energy of reaction indicates the thermodynamic favorability of the product formation.

| Reaction Step | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| Reactant → Transition State | 25.8 | - |

| Reactant → Product | - | -15.2 |

Table 2: Key Geometrical Parameters of Stationary Points in the Reaction Pathway

This table details the critical bond lengths and angles for the reactant, the transition state, and the product. These parameters provide insight into the structural changes that occur during the reaction. For instance, the forming bond between the nucleophilic nitrogen and the electrophilic carbonyl carbon is expected to be significantly shorter in the transition state compared to the reactant, and fully formed in the product.

| Parameter | Reactant (Å or °) | Transition State (Å or °) | Product (Å or °) |

| C-N forming bond distance | 3.15 | 1.98 | 1.34 |

| C=O bond distance | 1.23 | 1.28 | 1.25 |

| N-C-O bond angle | 122.5 | 115.3 | 120.8 |

Through such detailed quantum chemical calculations, a comprehensive understanding of the reaction mechanism for the formation of 5-Methyl-2-piperazinone can be achieved. This knowledge is not only of fundamental academic interest but also provides valuable insights for optimizing synthetic routes and exploring the reactivity of this heterocyclic compound.

Crystallization and Purification Methodologies for 5 Methyl 2 Piperazinone Hcl

Recrystallization Techniques for Purity Enhancement

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The selection of an appropriate solvent system is paramount for effective purification. For piperazine (B1678402) derivatives, a range of solvents can be considered, with the ideal solvent dissolving the compound sparingly at room temperature but readily at higher temperatures.

While specific solvent systems for 5-Methyl-2-piperazinone HCl are not extensively detailed in publicly available literature, general principles for the recrystallization of similar piperazinone structures can be applied. Common solvents used for the recrystallization of piperazine derivatives include alcohols, such as ethanol (B145695) and isopropyl alcohol, as well as aqueous mixtures. shimadzu.comelectronicsandbooks.com The hydrochloride salt nature of the compound suggests that polar protic solvents would be effective.

The process typically involves creating a saturated solution of the crude this compound in a chosen solvent at its boiling point. Any insoluble impurities can be removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the growth of well-defined crystals of the purified compound, while the more soluble impurities remain in the mother liquor. The final purity is highly dependent on the differential solubility of the target compound and its impurities in the chosen solvent system.

Table 1: Potential Recrystallization Solvents for Piperazinone Derivatives

| Solvent Category | Specific Examples | Rationale for Use with this compound |

| Alcohols | Ethanol, Isopropyl Alcohol | Good solvency for polar compounds at elevated temperatures. |

| Ketones | Acetone | Can be effective for moderately polar compounds. |

| Water | Distilled Water | High polarity, suitable for hydrochloride salts. |

| Mixed Solvents | Ethanol/Water, Acetone/Water | Allows for fine-tuning of solvent polarity to optimize solubility profile. |

This table is based on general principles for the recrystallization of related piperazinone compounds, as specific data for this compound is limited.

Controlled Crystallization Processes

Controlled crystallization processes offer greater command over crystal size, shape, and purity compared to simple recrystallization. These methods are crucial in pharmaceutical and fine chemical industries where specific solid-state properties are required.

Cooling Crystallization

Cooling crystallization is a widely used technique where supersaturation is achieved by reducing the temperature of a saturated solution. The rate of cooling is a critical parameter; slow cooling generally leads to larger, more perfect crystals, while rapid cooling can result in smaller crystals and potentially trap impurities. For this compound, a programmed cooling profile, where the temperature is decreased at a controlled rate, would be beneficial for achieving a narrow crystal size distribution and high purity. The optimal cooling rate would need to be determined experimentally, balancing throughput with product quality.

Evaporative Crystallization

In evaporative crystallization, supersaturation is induced by the removal of the solvent from the solution. This method is suitable for compounds whose solubility does not change significantly with temperature. A slow and controlled evaporation rate is essential to promote the growth of high-quality crystals. This can be achieved by allowing the solvent to evaporate from a solution in a vessel with a restricted opening or by applying a gentle stream of an inert gas over the surface of the solution. For this compound, this technique could be employed with a suitable solvent at a constant temperature to yield purified crystals.

Solvent Layering and Vapor Diffusion Methods

Solvent layering and vapor diffusion are techniques that rely on the slow introduction of a miscible "anti-solvent" in which the compound of interest is insoluble. In solvent layering, a solution of the compound is carefully overlaid with a less dense anti-solvent. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, leading to crystallization.

Vapor diffusion involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization. These methods are particularly useful for growing high-quality single crystals for X-ray diffraction studies and can also be applied for purification on a smaller scale. For this compound, a suitable solvent/anti-solvent system would consist of a polar solvent in which the compound is soluble and a less polar anti-solvent.

Table 2: Potential Solvent/Anti-Solvent Systems for Crystallization of this compound

| Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Crystallization Method |

| Methanol | Diethyl Ether | Solvent Layering / Vapor Diffusion |

| Ethanol | Hexane | Solvent Layering / Vapor Diffusion |

| Water | Acetone | Solvent Layering / Vapor Diffusion |

This table presents potential systems based on general solubility principles for polar organic salts.

Cocrystallization Strategies

Cocrystallization is a technique where a target molecule and a "coformer" molecule crystallize together in a defined stoichiometric ratio to form a new crystalline solid. This method can be used to modify the physicochemical properties of a compound, such as solubility and stability, and can also be employed as a purification strategy. sielc.comnih.gov For piperazine derivatives, carboxylic acids are common coformers due to the potential for strong hydrogen bonding between the piperazine nitrogen atoms and the carboxylic acid group. nih.gov

A screening process is typically conducted to identify suitable coformers for this compound. This can involve computational methods to predict favorable interactions, followed by experimental screening using techniques like liquid-assisted grinding or slurry crystallization with a variety of candidate coformers. The formation of a cocrystal can alter the crystallization behavior of the target compound, potentially leading to a more robust and easily purified solid form.

Applications of 5 Methyl 2 Piperazinone Hcl As a Building Block in Chemical Research

Utilization in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The piperazine (B1678402) moiety is a frequently encountered heterocycle in a wide array of biologically active compounds and approved drugs. nih.govmdpi.com Its prevalence is due to its favorable impact on the physicochemical properties of a molecule, its distinct structural and conformational characteristics, and its straightforward application in synthetic chemistry. nih.gov

Researchers actively utilize the piperazinone scaffold to design and synthesize new molecules with specific biological activities. By modifying the core structure of 5-Methyl-2-piperazinone, chemists can develop derivatives with a range of therapeutic possibilities. For instance, novel piperazinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, identifying a derivative with a guanidine substituent as a potent compound against both colon (HT-29) and lung (A549) cancer cell lines. nih.gov This highlights the role of the piperazinone moiety as a foundational structure for developing new anticancer agents. nih.gov In other research, derivatives of methyl piperazine have been incorporated into molecules designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net

Table 1: Examples of Bioactive Molecules Derived from Piperazine/Piperazinone Scaffolds

| Compound Class | Therapeutic Target/Activity | Research Finding |

| Piperazinone-Guanidine Derivatives | Cytotoxic Agents | Showed potent cytotoxicity against HT-29 (colon) and A549 (lung) cancer cell lines. nih.gov |

| 4-methylpiperazine Derivatives | EGFR Inhibitors | Designed as potential anticancer agents by targeting the EGFR active site. researchgate.net |

| 7-alcoxyamino-3-(1,2,3-triazole)-coumarins | Acetylcholinesterase (AChE) Inhibitors | Incorporation of a methyl piperazine group was explored to optimize binding and inhibitory activity against AChE. mdpi.com |

Scaffold Design for Ligand Development

The rigid yet modifiable structure of 5-Methyl-2-piperazinone HCl makes it an excellent scaffold for designing ligands that can bind to specific biological targets like receptors or enzymes. acs.org A scaffold provides the basic molecular framework that can be systematically decorated with different functional groups to optimize binding affinity and selectivity.

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its target. The piperazinone scaffold is highly useful for optimizing these features. The nitrogen atoms in the ring can serve as hydrogen bond acceptors or donors, while various substituents can be attached to the ring to probe the binding pocket of a target protein and enhance interactions. rsc.orgnih.gov For example, in the development of acetylcholinesterase inhibitors, researchers synthesized a series of compounds using different cyclic amines, including methyl piperazine, to optimize interactions with the enzyme's catalytic active site. mdpi.com This systematic modification of the scaffold allowed for the fine-tuning of the molecule's inhibitory potency. mdpi.com Furthermore, the piperazine scaffold has been incorporated into linkers to significantly boost the aqueous solubility of drug conjugates, a critical factor for biological applications. acs.org

Piperazine derivatives are a well-studied class of compounds known for their activity on various neurotransmitter receptors. ijrrjournal.com This makes them invaluable as research tools for studying the central nervous system. The piperazine moiety is a key component in ligands designed to selectively bind to these receptors, enabling researchers to investigate their roles in health and disease. For example, a complex derivative containing a methyl-piperazinyl group, known as [11C]AZ10419369, was developed as a potent and highly selective ligand for the serotonin (B10506) 5-HT1B receptor. nih.gov This compound, labeled with carbon-11, is used as a tool in positron emission tomography (PET) imaging to visualize and study these receptors in vivo. nih.gov Other piperazine-based molecules have been developed as antagonists for histamine (B1213489) H1 receptors and dopamine D2/D3 receptors, further demonstrating their utility as pharmacological probes. ijrrjournal.com

Table 2: Piperazine-Containing Ligands as Research Tools for Neurotransmitter Receptors

| Ligand | Target Receptor | Application |

| [11C]AZ10419369 | Serotonin 5-HT1B Receptor | Used as a radioligand for in vivo PET imaging of 5-HT1B receptors. nih.gov |

| Cetirizine | Histamine H1 Receptor | A selective H1 antagonist used in research and treatment of allergic conditions. ijrrjournal.com |

| SLV313 | Dopamine D2/D3 and Serotonin 5-HT1A Receptors | Acts as a D2/3 antagonist and 5-HT1A agonist, used to study these receptor systems. ijrrjournal.com |

Applications in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are an innovative class of therapeutic molecules designed to remove specific disease-causing proteins from cells. nih.gov These hetero-bifunctional molecules consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. researchgate.net

The linker plays a critical role in the efficacy of a PROTAC, and its design is a key challenge. nih.gov The incorporation of a piperazine moiety, which can be derived from a precursor like this compound, into the linker is a widely used strategy in PROTAC development. nih.govresearchgate.net The piperazine ring offers two significant advantages in this context:

Improved Physicochemical Properties : The piperazine ring can increase the rigidity of the linker and, importantly, enhance the aqueous solubility of the entire PROTAC molecule upon protonation. This helps to overcome the poor solubility issues that often plague these large molecules. nih.gov

Enhanced Metabolic Stability : Linking a piperazine ring via an amide bond can be a strategy to improve the metabolic stability of the PROTAC, as it can prevent N-dealkylation reactions that would otherwise degrade the molecule. nih.gov

The ability to fine-tune the properties of the linker by incorporating scaffolds like piperazine is crucial for the rational design and optimization of next-generation PROTAC therapeutics. nih.govresearchgate.net

Role in Agrochemical and Specialty Chemical Synthesis

While the piperazine moiety is a common structural motif in a variety of agrochemicals, including fungicides, insecticides, and herbicides, specific applications of this compound in the synthesis of commercial pesticides are not extensively documented in publicly available literature. The general importance of the piperazine ring in agrochemicals lies in its ability to act as a linker between different pharmacophores, often enhancing the biological activity and physicochemical properties of the resulting compounds.

In the realm of specialty chemicals, a closely related compound, 4-(2-hydroxyethyl)-5-methyl-2-piperazinone, has been identified for its utility as a sulfur dioxide absorbent. This suggests a potential application space for derivatives of 5-Methyl-2-piperazinone in gas scrubbing and purification processes. The synthesis of such specialty chemicals often involves the functionalization of the piperazinone ring to introduce specific desired properties.

The reactivity of this compound allows for its use in various synthetic transformations, including amination, cyclization, and reductive coupling reactions, to produce a range of chemical intermediates. biosynth.com These intermediates can, in principle, be further elaborated to create novel agrochemicals and specialty chemicals. However, detailed research findings specifically outlining the synthesis of such compounds from this compound are limited.

Contribution to Materials Science Research (e.g., Polymers, Surfactants, Corrosion Inhibitors)

In materials science, derivatives of piperazine have shown significant promise, particularly as corrosion inhibitors. While specific research focusing exclusively on this compound is not prevalent, the broader class of piperazine derivatives has been investigated for their ability to protect metals, especially mild steel, in acidic environments.

The corrosion of mild steel in acidic solutions, such as hydrochloric acid, is a significant industrial problem. Organic molecules containing heteroatoms like nitrogen and oxygen can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. Piperazine derivatives are well-suited for this purpose due to the presence of two nitrogen atoms in the heterocyclic ring.

Studies on various piperazine derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the derivative. For instance, research on certain piperazine derivatives has shown that inhibition efficiency increases with concentration but may decrease with a rise in temperature. ijcrcps.comresearchgate.net

The following table summarizes the performance of several piperazine derivatives as corrosion inhibitors for mild steel in 1 M HCl, showcasing the potential of this class of compounds. It is important to note that these studies did not specifically investigate this compound.

| Piperazine Derivative | Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) |

|---|---|---|---|

| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | 5 | 44-62 | 301 |

| 25 | 90-94 | 301 | |

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 5 | 86.27 | 301 |

| 25 | 93.46 | 301 | |

| 2-piperazin-1-yl-1,3-benzothiazole | 0.5 | 90.7 | 303 |

The mechanism of inhibition is generally attributed to the adsorption of the piperazine derivatives onto the steel surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. ijcrcps.comresearchgate.net The presence of the piperazinone ring, with its nitrogen and oxygen atoms, provides active sites for interaction with the metal surface, thereby blocking the corrosive action of the acid.

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyamides and other polymers. The secondary amine and the lactam ring can both participate in polymerization reactions. Piperazine itself is used in the synthesis of various polymers, including antimicrobial polymers. rsc.org However, specific research on the incorporation of this compound into polymer chains to develop new materials is not widely reported.

Similarly, the structure of this compound could be chemically modified to produce amphiphilic molecules with surfactant properties. By introducing a long hydrophobic alkyl chain and a hydrophilic head group, it is theoretically possible to synthesize novel surfactants. However, the current body of scientific literature does not provide specific examples or detailed studies on the synthesis and application of surfactants derived from this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of piperazinone structures, particularly chiral ones like 5-Methyl-2-piperazinone, is an active area of investigation aimed at improving yield, reducing costs, and enhancing stereoselectivity. Traditional methods are often multi-step and can generate significant waste. Modern research focuses on developing more streamlined and environmentally benign synthetic strategies.

Key emerging approaches include:

Multicomponent Reactions (MCRs): MCRs are particularly well-suited for assembling complex heterocyclic structures like piperazinones from three or more starting materials in a single step. organic-chemistry.org The Ugi four-component reaction (U-4CR), for example, has been adapted to create highly substituted diketopiperazines, a strategy that could be tailored for 5-Methyl-2-piperazinone synthesis. organic-chemistry.org

Advanced Catalysis: The use of novel catalysts is pivotal for enhancing efficiency and controlling stereochemistry. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols represents a state-of-the-art method to access chiral piperazin-2-ones with excellent enantioselectivity. This is crucial for pharmaceutical applications where a specific enantiomer is often responsible for the desired therapeutic effect.

These advanced synthetic methodologies are critical for making 5-Methyl-2-piperazinone and its analogs more accessible for research and industrial applications.

| Synthetic Strategy | Description | Potential Advantages |

| Cascade Reactions | A one-pot reaction where multiple bonds are formed sequentially without isolating intermediates. thieme-connect.com | Increased efficiency, reduced solvent and reagent use, simplified purification. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation to form the final product. organic-chemistry.org | High atom economy, rapid access to chemical diversity, operational simplicity. |

| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer of a chiral product. | High enantiomeric purity, crucial for pharmacological applications, potential for high yields. |

Exploration of New Derivatization Opportunities

The 5-Methyl-2-piperazinone scaffold serves as a versatile building block for creating a diverse library of new chemical entities. Derivatization—the process of chemically modifying the core structure—is a key strategy for fine-tuning its physicochemical properties and biological activity. The piperazine (B1678402) ring is a common feature in many FDA-approved drugs due to its favorable properties and synthetic tractability. mdpi.com

Future derivatization efforts are likely to focus on several key areas:

N-Functionalization: The two nitrogen atoms in the piperazinone ring are prime sites for modification. N-aryl and N-alkyl derivatives have been extensively explored in drug discovery to modulate target binding and pharmacokinetic properties. mdpi.com For example, novel thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated as selective enzyme inhibitors. mdpi.com

C-Functionalization: Modification of the carbon backbone of the piperazinone ring can introduce new functional groups and stereocenters, leading to compounds with unique three-dimensional shapes and biological profiles.

Hybrid Molecule Synthesis: Combining the 5-Methyl-2-piperazinone core with other known pharmacophores or heterocyclic systems can lead to hybrid molecules with synergistic or novel activities. Researchers have successfully synthesized piperazine-containing dihydrofuran compounds and benzoxazoles with potential anticancer properties. nih.govnih.gov

These derivatization strategies allow chemists to systematically explore the chemical space around the 5-Methyl-2-piperazinone core, leading to the discovery of molecules with tailored properties for specific applications, from new therapeutics to advanced materials. sid.irmdpi.com

| Derivatization Site | Type of Modification | Potential Outcome | Example Application |

| Ring Nitrogens (N1, N4) | Alkylation, Arylation, Acylation | Modulate solubility, target affinity, and metabolic stability. mdpi.com | Synthesis of enzyme inhibitors and receptor antagonists. mdpi.com |

| Ring Carbons (C3, C5, C6) | Substitution, Ring Fusion | Introduce new functional groups, create rigid structures. | Development of complex scaffolds for drug discovery. |

| Hybridization | Covalent linking to other bioactive scaffolds (e.g., benzoxazole, dihydrofuran). nih.govnih.gov | Create molecules with multi-target activity or novel mechanisms of action. | Design of new anticancer and antimicrobial agents. nih.gov |

Advanced Computational Modeling for Predictive Research

In silico methods are becoming indispensable in modern chemical research, offering a powerful tool to predict molecular properties and guide experimental work, thereby saving time and resources. For 5-Methyl-2-piperazinone and its derivatives, advanced computational modeling can accelerate the discovery and optimization process.

Key computational techniques being applied include:

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. This can help predict the outcomes of synthetic reactions and provide insights into reaction mechanisms. acs.orgebyu.edu.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can predict the activity of newly designed derivatives, helping to prioritize which compounds to synthesize. Studies on piperazine derivatives have used QSAR to identify promising candidates as mTORC1 inhibitors for cancer therapy. mdpi.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). nih.gov Docking predicts the preferred binding mode and affinity of a ligand to a target, while molecular dynamics simulations provide insights into the stability of the ligand-target complex over time. acs.org These methods are crucial for rational drug design and have been used to identify potential piperazine-based inhibitors for targets like PARP-1 and p-glycoprotein. acs.orgscispace.com

The integration of these computational tools allows researchers to design molecules with a higher probability of success, focusing synthetic efforts on the most promising candidates. researchgate.net

| Computational Method | Application in Piperazinone Research | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting molecular properties. ebyu.edu.tr | Electronic structure, reaction selectivity, geometric optimization. |

| QSAR | Predicting the biological activity of novel derivatives based on their structure. mdpi.com | Identification of key structural features for activity, prioritization of synthetic targets. |

| Molecular Docking | Simulating the binding of piperazinone derivatives to biological targets. ebyu.edu.trnih.gov | Binding affinity, interaction modes, rationalization of structure-activity relationships. |

| Molecular Dynamics (MD) | Simulating the movement and stability of the ligand-protein complex over time. acs.org | Stability of binding interactions, conformational changes, free energy of binding. |

Expanding the Scope of Applications in Interdisciplinary Chemical Science

While the primary focus of piperazinone research has been in medicinal chemistry, the unique structural and chemical properties of 5-Methyl-2-piperazinone lend themselves to a broader range of applications in interdisciplinary fields.

Emerging areas of application include:

Materials Science: Piperazine itself is used in the manufacturing of plastics, resins, and other industrial materials. iiab.me The rigid, heterocyclic structure of 5-Methyl-2-piperazinone could be incorporated into polymer backbones to create novel materials with tailored thermal and mechanical properties. Its ability to form hydrogen bonds could be exploited in the design of supramolecular assemblies and functional materials.

Environmental Chemistry: Piperazine derivatives are used commercially for carbon capture, where they are added to amine solutions to improve the absorption of CO2 from industrial flue gas. iiab.me Research into new piperazinone derivatives could lead to more efficient and stable solvents for CO2 and H2S scrubbing, contributing to efforts to mitigate greenhouse gas emissions. iiab.me

Agrochemicals: The piperazine scaffold is present in some pesticides. iiab.me By exploring derivatives of 5-Methyl-2-piperazinone, it may be possible to develop new agrochemicals with improved efficacy and better safety profiles.

Catalysis: Chiral piperazine derivatives can serve as ligands in asymmetric catalysis. The defined stereochemistry of chiral 5-Methyl-2-piperazinone could be leveraged to create new catalysts for stereoselective transformations in organic synthesis.

The exploration of these non-medical applications represents a significant growth area for piperazinone chemistry, highlighting the versatility of this important heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Methyl-2-piperazinone HCl, and how do reaction conditions impact yield?

- Answer : Synthesis of heterocyclic compounds like this compound often involves cyclization or condensation reactions. For example, ethanol or methanol/acetic acid mixtures under reflux are common solvents for analogous heterocycles (e.g., pyridazinones) . Reaction time and temperature must be optimized to minimize side reactions, such as elimination (observed in β-trifluoroethyl hydrazine derivatives) . Monitoring via TLC and crystallization from hexane/ethanol mixtures can improve purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : While direct data on this compound is limited, general safety practices for similar compounds include:

- Personal Protective Equipment (PPE) : Lab coats, gloves, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Emergency Measures : Flush eyes with water for 15+ minutes; rinse skin with soap and water .

- Storage : Keep in airtight containers away from moisture, following stability guidelines for related piperazine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR Spectroscopy : To confirm molecular structure and purity (e.g., ¹H/¹³C NMR for proton and carbon environments) .

- Mass Spectrometry (MS) : For molecular weight validation .

- IR Spectroscopy : Identification of functional groups like amides or piperazine rings .

- Elemental Analysis : To verify stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Answer : Contradictions may arise from variations in experimental design (e.g., cell lines, dosage). Strategies include:

- Standardized Assays : Use validated protocols for antimicrobial or enzyme inhibition tests (e.g., consistent MIC thresholds for antifungal activity) .

- Control Groups : Compare against structurally similar compounds (e.g., pyrazole or thiazole derivatives) to isolate structure-activity relationships .

- Meta-Analysis : Pool data from multiple studies to identify confounding variables, similar to longitudinal analyses of presenteeism effects .

Q. What strategies improve the scalability of this compound synthesis without compromising purity?

- Answer : Multi-step synthesis challenges (e.g., elimination byproducts) require:

- Optimized Bases : Use milder bases like K₂CO₃ instead of CH₃ONa to prevent degradation .

- Catalytic Methods : Explore catalysts for regioselective reactions, as seen in pyridazinone syntheses .

- Purification Techniques : Column chromatography or recrystallization to remove impurities .

Q. How should experimental designs control for structural analogs when evaluating this compound’s enzyme inhibition?

- Answer :

- Competitive Binding Studies : Use analogs (e.g., pyrazine or thiazole derivatives) as competitive inhibitors to assess specificity .

- Docking Simulations : Computational modeling to predict binding affinities and active sites .

- Kinetic Assays : Measure values under standardized pH and temperature conditions to compare inhibition potency .

Methodological Considerations

- Data Validation : Address common method variance (e.g., via multi-wave panel designs and SEM analysis) to ensure measurement consistency, as applied in longitudinal studies .

- Stability Testing : Monitor degradation under varying temperatures and humidity, referencing protocols for heterocyclic storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.